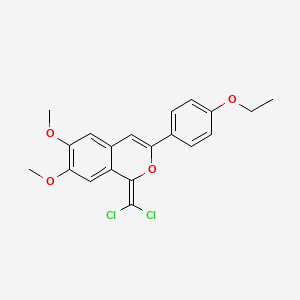

3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone, also known as KH176, is a small molecule drug that has been shown to have potential therapeutic benefits in treating mitochondrial diseases. Mitochondrial diseases are a group of disorders caused by dysfunctional mitochondria, which are the energy-producing organelles within cells. These diseases can affect various organs and systems in the body, leading to a wide range of symptoms and complications. KH176 has been studied for its ability to improve mitochondrial function and reduce oxidative stress, which are key factors in the development and progression of mitochondrial diseases.

Mechanism of Action

The exact mechanism of action of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is not fully understood, but it is believed to act through several different pathways. One of the key ways in which 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone may exert its therapeutic effects is by reducing oxidative stress, which is a major contributor to mitochondrial dysfunction and cellular damage. 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone may also help to improve mitochondrial function by increasing the production of ATP, the energy currency of cells, and by promoting mitochondrial biogenesis, the process by which new mitochondria are formed.

Biochemical and Physiological Effects

3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects in cell and animal models of mitochondrial diseases. These effects include improvements in mitochondrial function, reductions in oxidative stress, and increases in ATP production. 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has also been shown to have neuroprotective effects, which may be particularly relevant for the treatment of mitochondrial diseases that affect the brain.

Advantages and Limitations for Lab Experiments

One of the key advantages of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is its potential therapeutic benefits in treating mitochondrial diseases, which are currently lacking effective treatments. Additionally, 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been shown to have a good safety profile in preclinical studies, with no significant toxicity or adverse effects observed. However, there are also some limitations to using 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone in lab experiments. For example, the exact mechanism of action of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is not fully understood, which can make it difficult to design experiments to test its efficacy. Additionally, the synthesis of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone can be challenging and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone. One area of focus could be on further elucidating its mechanism of action, which could help to identify new therapeutic targets and improve the design of clinical trials. Another area of research could be on developing more efficient and scalable synthesis methods for 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone, which could increase its availability for research and clinical use. Finally, there may be opportunities to explore the potential of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone in treating other diseases or conditions beyond mitochondrial diseases, based on its antioxidant and neuroprotective properties.

Synthesis Methods

3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a pyrimidine ring and the introduction of a thiol group. The final product is obtained as a white crystalline powder, which can be purified through recrystallization.

Scientific Research Applications

3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic benefits in treating mitochondrial diseases. In preclinical studies, 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been shown to improve mitochondrial function and reduce oxidative stress in various cell and animal models of mitochondrial diseases. These studies have provided strong evidence for the potential efficacy of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone as a treatment for these disorders.

properties

IUPAC Name |

1-cyclohexyl-5-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h8,16H,2-7H2,1H3,(H,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBXMQMGHDWVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C(=S)NC1=O)C2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)

![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)

![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)

![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)

![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)

![1-{2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5227483.png)

![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)